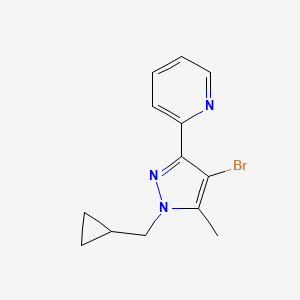
2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
Scientific Research Applications
1. Role in Color Tuning of Iridium Tetrazolate Complexes
The compound has applications in the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, impacting the redox and emission properties and enabling the construction of polymetallic architectures. This has implications for organic light-emitting devices and light-emitting electrochemical cell type devices (Stagni et al., 2008).
2. Excited-State Proton Transfer
The compound is part of a class of compounds that exhibit photoreactions, including excited-state intramolecular and intermolecular double-proton transfer. These photoreactions have applications in the development of materials with unique fluorescence properties (Vetokhina et al., 2012).
3. Coordination Chemistry
It plays a role in the formation of various metal complexes, with implications in coordination chemistry. These complexes exhibit unique properties such as undergoing gradual thermal spin transitions, which are relevant in materials science and molecular electronics (Tovee et al., 2010).
4. Oligomerization Reactions
The compound contributes to the formation of nickel(II) complexes used in ethylene oligomerization reactions, leading to the production of butenes. This application is significant in the field of industrial chemistry and catalysis (Nyamato et al., 2016).
5. Polymerization Behavior
It has been used in reactions with CrCl3 to form chromium(III) complexes, which are active in the polymerization of ethylene. This application is important in polymer science and industrial applications (Hurtado et al., 2009).
6. Construction of Polyheterocyclic Ring Systems
The compound serves as a precursor for the synthesis of new polyheterocyclic ring systems, which have applications in the development of novel pharmaceutical compounds (Abdel‐Latif et al., 2019).
7. Antiproliferative Agents
Derivatives of the compound have been studied for their potential as antiproliferative agents, showing significant effects against breast cancer and leukemia cells. This application is critical in medicinal chemistry and cancer research (Ananda et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that many pyrazole derivatives are known to interact with various enzymes and receptors in the body, influencing a range of biological processes .
Mode of Action
It’s known that pyrazole derivatives often act by binding to their target proteins and modulating their activity . The bromo, cyclopropylmethyl, and methyl groups on the pyrazole ring could potentially enhance binding affinity or selectivity for its targets.
Biochemical Pathways
Pyrazole derivatives are often involved in a variety of biochemical pathways due to their interactions with different enzymes and receptors .
Pharmacokinetics
The presence of the pyrazole ring and various substituents could influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound influences .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
2-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-2-3-7-15-11)16-17(9)8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOOLESONJKTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



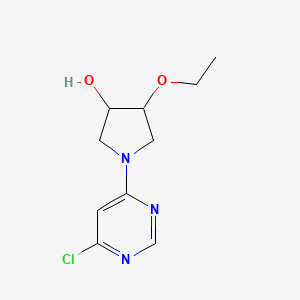

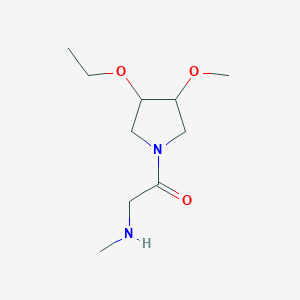


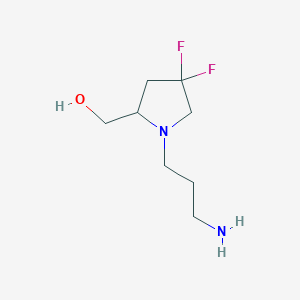
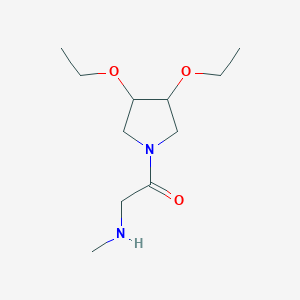
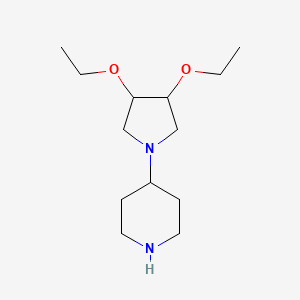
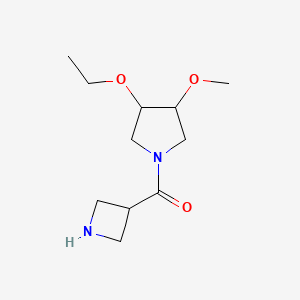
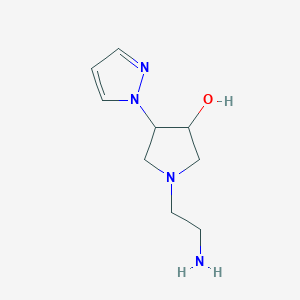


![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1491980.png)
